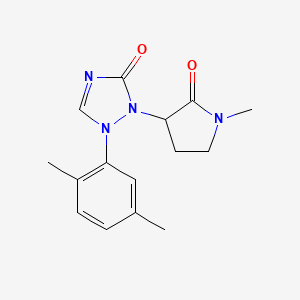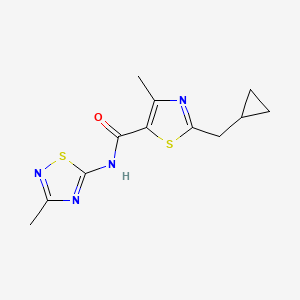
1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one is a chemical compound that has potential applications in scientific research. It is a triazolone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of specific enzymes or receptors. It has also been suggested that it may act by interfering with the synthesis or function of specific proteins.
Biochemical and Physiological Effects
1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one has various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antifungal activity by inhibiting the growth of specific fungi.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one has several advantages and limitations for lab experiments. One advantage is that it has potential applications in various scientific research areas. Another advantage is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one. One direction is to further investigate its mechanism of action and potential targets. Another direction is to evaluate its potential toxicity and side effects. Additionally, future research could focus on optimizing the synthesis method to increase the yield and purity of the compound. Finally, future research could investigate the potential of 1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one as a therapeutic agent for various diseases.
Synthesemethoden
1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one can be synthesized using various methods, including condensation of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate, followed by cyclization with methyl isocyanate. Another method involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with methyl isocyanate. The yield of the synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one has various scientific research applications. It has been used as a potential anti-inflammatory agent, antitumor agent, and antifungal agent. It has also been used as a potential inhibitor of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-4-5-11(2)13(8-10)18-9-16-15(21)19(18)12-6-7-17(3)14(12)20/h4-5,8-9,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLUOMWCZFSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=NC(=O)N2C3CCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-2-(1-methyl-2-oxopyrrolidin-3-yl)-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)

![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)
![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![3-[[4-(Dimethylamino)-6-methyl-1,3,5-triazin-2-yl]amino]-1-(2-methylpyrazol-3-yl)piperidin-2-one](/img/structure/B7632025.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)